phosphane CAS No. 62815-32-1](/img/structure/B14801314.png)
[2-(Methoxymethoxy)phenyl](diphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Methoxymethoxy)phenyl]-diphenylphosphane is an organophosphorus compound that features a phenyl ring substituted with a methoxymethoxy group and a diphenylphosphane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(methoxymethoxy)phenyl]-diphenylphosphane typically involves the reaction of 2-(methoxymethoxy)phenylboronic acid with diphenylphosphane. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the sensitive phosphane group. Common solvents used in this synthesis include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by palladium complexes .
Industrial Production Methods
While specific industrial production methods for [2-(methoxymethoxy)phenyl]-diphenylphosphane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Methoxymethoxy)phenyl]-diphenylphosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Substitution: Reagents such as halides and nucleophiles can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in coupling reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phenyl derivatives.
Coupling Reactions: New organophosphorus compounds with extended carbon chains.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(methoxymethoxy)phenyl]-diphenylphosphane is used as a ligand in catalysis. Its unique structure allows it to stabilize transition metal complexes, making it useful in various catalytic processes, including hydrogenation and cross-coupling reactions .
Biology and Medicine
The methoxymethoxy group may provide additional stability and solubility, enhancing its potential utility in biological systems .
Industry
In the industrial sector, [2-(methoxymethoxy)phenyl]-diphenylphosphane can be used in the synthesis of advanced materials and fine chemicals. Its role as a catalyst ligand can improve the efficiency and selectivity of industrial chemical processes .
Mecanismo De Acción
The mechanism of action of [2-(methoxymethoxy)phenyl]-diphenylphosphane primarily involves its ability to coordinate with transition metals. The phosphane group donates electron density to the metal center, stabilizing it and facilitating various catalytic reactions. The methoxymethoxy group can influence the electronic properties of the phenyl ring, further modulating the reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-(Methoxymethoxy)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a phosphane group.
[4-Chloro-2-(methoxymethoxy)phenyl]boronic acid: Contains a chloro substituent and a boronic acid group.
Uniqueness
[2-(Methoxymethoxy)phenyl]-diphenylphosphane is unique due to the presence of both the methoxymethoxy group and the diphenylphosphane moiety. This combination provides distinct electronic and steric properties, making it a versatile ligand in catalysis and a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
62815-32-1 |
|---|---|
Fórmula molecular |
C20H19O2P |
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
[2-(methoxymethoxy)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C20H19O2P/c1-21-16-22-19-14-8-9-15-20(19)23(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,16H2,1H3 |
Clave InChI |
YBHNHDNTLCHPLN-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



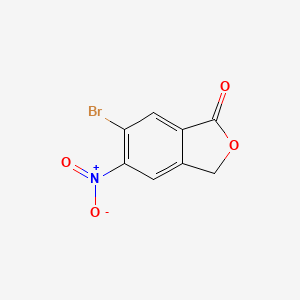
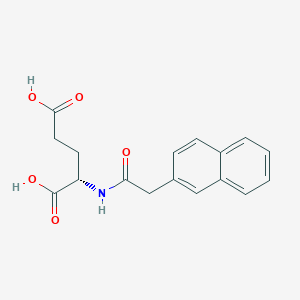

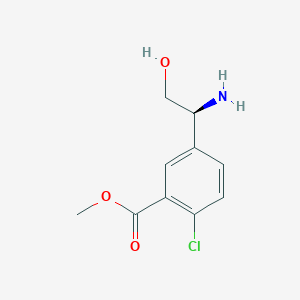
![2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14801262.png)
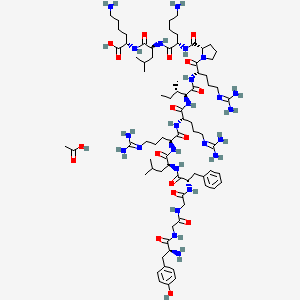
![2-(2-bromo-4-methylphenoxy)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)acetamide](/img/structure/B14801272.png)
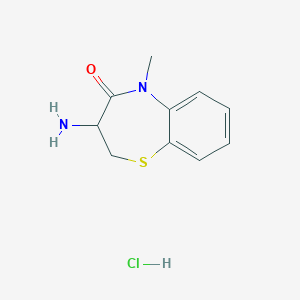

![4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-phenylmethoxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14801301.png)
![(S)-tert-Butyl (6,8-difluoro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14801308.png)
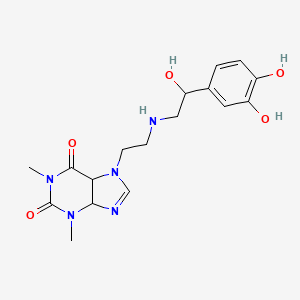
![2-(4-tert-butylphenoxy)-N'-[(4-methylphenoxy)acetyl]acetohydrazide](/img/structure/B14801325.png)
